molecular formula C6H6N2OS B8621032 3-Hydroxythiopicolinamide

3-Hydroxythiopicolinamide

Cat. No.: B8621032
M. Wt: 154.19 g/mol
InChI Key: DWSQOVNZQNMXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxythiopicolinamide is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

3-hydroxypyridine-2-carbothioamide

InChI

InChI=1S/C6H6N2OS/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H,(H2,7,10)

InChI Key

DWSQOVNZQNMXKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=S)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 3-hydroxypicolinamide (1.35 g, 9.75 mmol) and Lawesson's reagent (2.37 g, 5.85 mmol) in dry ClCH2CH2Cl (12 mL) was heated to reflux under nitrogen for 5 hr. At ambient temperature, he mixture was diluted with EtOAc (50 mL), washed with half-saturated aq. NaCl (30 mL) containing NaHCO3 (840 mg) and with brine (20 mL). After drying over MgSO4 and filtration, the filtrate was concentrated in vacuo to give a brown solid, which was subject to flash chromatography on silica gel (CH2Cl2 as eluent) to provide 3c (623 mg, 42%) as a greenish yellow solid after crystallization from EtOAc/hexane. mp 152.0°-153.0° C.; IR (KBr) 3372, 3259, 2464, 1626, 1458, 1317 cm-1 ; 1HNMR (DMSO-d6) δ7.33 (1H, dd, J=8.6 and 1.0 Hz, Ar), 7.46 (1H, dd, J=8.6 and 4.3 Hz, Ar), 8.07-8.10 (1H, m, Ar), 8.15(1H, s, NH), 8.49 (1H, s, NH), 12.76 (1H, s, OH); FABMS m/z 154 (M+); Anal. Calcd for C6H6N2OS: C, 46.74; H, 3.92; N, 18.17. Found: C, 46.83H, 3.89; N, 17.90.
Quantity
1.35 g
Type
reactant
Reaction Step One
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2.37 g
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reactant
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12 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
42%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 3-hydroxypicolinamide (1 g) and Lawesson's reagent (2 g) in dry dioxane (75 ml) was allowed to react under Argon atmosphere at 95° C. for 4 hours. Then, insoluble solids in the reaction mixture was filtered off with suction and the filtrate was concentrated. The residue was dissolved in methylene chloride and purified by silica gel column chromatography (ethyl acetate:n-hexane=1:1). The second yellow fraction was concentrated. the residual solids were recrystallized from CHCl3 -n-hexane to give yellow crystals of 3-hydroxythiopicolinamide (546 mg, 46%), m.p. 150°-151° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
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Quantity
75 mL
Type
solvent
Reaction Step One

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